1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide
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Overview
Description
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Introduction of the chlorofluorophenyl group: This step involves a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the triazole intermediate.
Attachment of the pyrazolylmethyl group: This is typically done through a coupling reaction, such as a Suzuki-Miyaura coupling, where the triazole derivative is coupled with a pyrazolylmethyl boronic acid under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chlorofluorophenyl position.
Scientific Research Applications
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets make it a useful tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazolyl]ethyl}triazole-4-carboxamide
Uniqueness
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorofluorophenyl group, in particular, provides unique reactivity and interaction profiles compared to other triazole derivatives .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN6O/c1-22-7-10(6-19-22)5-18-15(24)14-9-23(21-20-14)8-11-2-3-12(17)4-13(11)16/h2-4,6-7,9H,5,8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPFJIVWWHIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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